molecular formula C19H21ClFN3O3S B2704016 3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-57-9

3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2704016
CAS No.: 897613-57-9
M. Wt: 425.9
InChI Key: DKPQARJQWPSJKG-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a piperazine ring—a privileged scaffold frequently found in biologically active compounds and FDA-approved drugs due to its favorable physicochemical properties and ability to optimize interactions with therapeutic targets . The compound's specific structure, which incorporates a 2-fluorophenyl group on the piperazine nitrogen and a sulfonyl ethyl linker, suggests potential as a key intermediate or candidate for pharmacological screening. Compounds with similar structural motifs, particularly N-arylpiperazines connected to a benzamide group via an ethyl chain, have been investigated for their high affinity and selectivity for central nervous system targets, such as the dopamine D4 receptor . Furthermore, related benzamide compounds bearing piperazine or piperidine groups have shown inhibitory activity in critical signaling pathways, such as the Hedgehog (Hh) pathway, by targeting the Smoothened (Smo) receptor . Researchers may explore this molecule as a potential ligand for various G-protein coupled receptors (GPCRs) or enzymes, or utilize it as a building block in the synthesis of more complex chemical libraries. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

3-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-5-3-4-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPQARJQWPSJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to 3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit promising anticancer activities. For instance, derivatives of piperazine have been shown to induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating significant cytotoxicity. In one study, a related compound was found to suppress tumor growth in mice models, suggesting potential for further development as an anticancer agent .

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Research indicates that such compounds can modulate these systems and may be beneficial in treating disorders like depression and anxiety .

Efficacy Against Cancer Cell Lines

A study published in Molecules examined various piperazine derivatives and their effects on breast cancer cells. The results indicated that specific modifications to the piperazine structure could significantly enhance anticancer activity, with some compounds showing IC50 values comparable to established chemotherapeutics like Olaparib .

Neurotransmitter Modulation

Another investigation focused on the neuropharmacological effects of similar piperazine derivatives. It was found that certain modifications led to increased binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Benzamide Derivatives

3-Chloro-N-[(2S)-1-[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide (12e)
  • Structural Differences: The piperazine ring is substituted with a 3-hydroxyphenyl group (vs. A 3-methylphenoxy group replaces the sulfonylethyl linker, altering solubility and steric bulk. Stereochemistry (S-configuration) and branched alkyl chains (3-methylbutan-2-yl) enhance molecular complexity .
  • Physical Properties :
    • Melting point: 154–158°C (fusion).
    • Optical rotation: [α]²⁵D = +63.2° (c 0.95, CH₃OH).
  • Inference : The hydroxyl group may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s fluorophenyl group .
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
  • Structural Differences: Piperazine substitution with 2,4-dichlorophenyl (vs. 2-fluorophenyl) increases lipophilicity and electron-withdrawing effects.
  • Synthesis : Similar synthetic pathways (e.g., substitution on piperazine), but halogen positioning (2,4-dichloro vs. 2-fluoro) impacts reactivity and purification .

Benzamide-Based Pesticides (Non-Pharmaceutical Analogs)

highlights benzamides with agrochemical applications, emphasizing the versatility of the benzamide core:

Compound Name (Use) Key Substituents Application
Diflubenzuron 4-Chlorophenyl, difluoro Insect growth regulator
Etobenzanid 2,3-Dichlorophenyl, ethoxymethoxy Herbicide
Sulfentrazone Difluoromethyl, triazolyl, methanesulfonamide Herbicide
  • Comparison :
    • The target compound’s 2-fluorophenylpiperazine and sulfonylethyl groups are absent in pesticidal benzamides, which prioritize halogenation (Cl, F) and heterocycles (triazoles) for pest-specific activity .
    • Pharmaceutical benzamides (e.g., 12e, 7o) favor piperazine and pyridinyl groups for CNS targeting, whereas pesticidal analogs use bulkier substituents for environmental stability .

Functional Group Impact on Properties

Group/Feature Target Compound 12e 7o Diflubenzuron
Piperazine Substitution 2-Fluorophenyl 3-Hydroxyphenyl 2,4-Dichlorophenyl Absent
Linker Sulfonylethyl Branched alkyl Pentanamide Urea-like
Halogenation Cl (benzamide), F (piperazine) Cl, CH₃ (phenoxy) Cl (piperazine) Cl, F (benzamide)
Bioactivity Inference CNS modulation (speculative) Neuroactive (explicit) Dopamine receptor Chitin synthesis inhibition

Biological Activity

3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈ClF₂N₃O₂S
  • Molecular Weight : 357.84 g/mol

The structural components include:

  • A chlorobenzamide core.
  • A piperazine moiety substituted with a fluorophenyl group.
  • A sulfonyl functional group that enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit key signaling pathways associated with tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of PARP1 Activity : Similar compounds have shown efficacy in inhibiting Poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, especially those deficient in homologous recombination repair mechanisms .
  • Induction of Apoptosis : The compound may enhance the cleavage of PARP1 and increase the phosphorylation of H2AX, markers indicative of DNA damage response and apoptosis .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)18PARP1 inhibition, apoptosis induction
HeLa (Cervical Cancer)25DNA damage response enhancement
A549 (Lung Cancer)30Inhibition of cell proliferation

Case Study 1: Efficacy in Breast Cancer

In a study focusing on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 18 μM. The apoptotic effects were measured using caspase assays, indicating a dose-dependent increase in caspase 3/7 activity comparable to established PARP inhibitors like Olaparib .

Case Study 2: Lung Cancer Models

In A549 lung cancer models, the compound exhibited an IC50 value of 30 μM, demonstrating its potential as an anti-cancer agent. The study highlighted the compound's ability to induce DNA damage, leading to increased apoptosis rates in treated cells .

Q & A

Basic: What are the common synthetic routes for this compound, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzamide derivative to a sulfonamide-containing piperazine moiety. Key steps include:

  • Sulfonylation : Reacting 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the chlorobenzoyl group to the sulfonamide-ethyl backbone .
  • Critical Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and use triethylamine as a base to neutralize HCl byproducts .
  • Purification : Normal-phase chromatography (e.g., 10% methanol in DCM) or recrystallization to achieve >95% purity .

Basic: How is the structure of this compound confirmed analytically?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm), sulfonamide SO₂ (δ 3.1–3.5 ppm), and piperazine CH₂ groups (δ 2.6–3.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 459.49 for [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 57.51%, H: 4.82%) .

Basic: What key physicochemical properties influence its reactivity and stability?

  • Solubility : Poor aqueous solubility (logP ~3.2) necessitates DMSO or ethanol for in vitro studies .
  • Acid/Base Stability : Susceptible to hydrolysis under strong acidic (pH <2) or basic (pH >10) conditions; stable in neutral buffers .
  • Thermal Stability : Decomposes above 200°C; store at –20°C under desiccation .

Advanced: How does the substitution pattern on the benzamide and piperazine moieties affect biological activity?

  • Benzamide Chlorine Position : 3-Chloro substitution enhances receptor binding affinity compared to 4-chloro analogs (e.g., 10 nM vs. 50 nM IC₅₀ for dopamine D3 receptors) .
  • Piperazine Fluorophenyl Group : 2-Fluorophenyl improves metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted phenyl .
  • SAR Strategies : Compare activity of analogs via radioligand binding assays (e.g., D2/D3 receptor selectivity) and molecular docking simulations .

Advanced: What challenges exist in optimizing the pharmacokinetic profile, and how are they addressed?

  • Low Oral Bioavailability : Poor solubility and first-pass metabolism reduce absorption. Strategies:
    • Prodrug Design : Introduce ester groups (e.g., acetyl) to improve lipophilicity .
    • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and sustained release .
  • Metabolic Instability : Use deuterated analogs or modify the piperazine ring to block CYP3A4 oxidation sites .

Advanced: How can contradictory data in receptor binding assays be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 7.0) or detergent use (e.g., Tween-20) .
  • Receptor Source : Recombinant vs. native receptors may have divergent glycosylation patterns .
  • Resolution Methods :
    • Orthogonal Assays : Validate binding data with functional assays (e.g., cAMP inhibition) .
    • Control Experiments : Use known antagonists (e.g., haloperidol for D2 receptors) as internal standards .

Advanced: What strategies mitigate decomposition during synthetic steps?

  • Oxidative Degradation : Use antioxidants (e.g., BHT) and avoid light exposure during sulfonylation .
  • Hydrolysis Prevention : Conduct amide coupling at low temperatures (0–5°C) and under anhydrous conditions .
  • Byproduct Removal : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .

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